1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane
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Overview
Description
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[433]dodecane is a unique heterocyclic compound that features a germanium atom within its bicyclic structure
Preparation Methods
The synthesis of 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane typically involves the reaction of germanium tetrachloride with appropriate organic precursors under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium-containing products.
Substitution: The compound can participate in substitution reactions where functional groups on the bicyclic structure are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with cellular pathways.
Mechanism of Action
The mechanism by which 1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The germanium atom within the bicyclic structure plays a crucial role in these interactions, potentially altering the activity of target molecules and pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane can be compared with other similar compounds such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains a silicon atom instead of germanium and exhibits different chemical properties and reactivity.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-containing analog with distinct applications and reactivity.
1-Chloromethyl-2,9,10-trioxa-6-aza-1-silatricyclo[4.3.3]dodecane: A chloromethyl derivative with unique structural and chemical characteristics.
The uniqueness of this compound lies in its germanium atom, which imparts distinct electronic and steric properties compared to its silicon analogs.
Properties
CAS No. |
76666-30-3 |
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Molecular Formula |
C13H19GeNO3 |
Molecular Weight |
309.92 g/mol |
IUPAC Name |
1-phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane |
InChI |
InChI=1S/C13H19GeNO3/c1-2-5-13(6-3-1)14-16-10-4-7-15(8-11-17-14)9-12-18-14/h1-3,5-6H,4,7-12H2 |
InChI Key |
DIVFOTBAIKMEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCO[Ge](OC1)(OCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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